6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one
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Overview
Description
6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one is a heterocyclic compound that belongs to the class of azepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one typically involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate. This process is carried out using hydrogen over Raney nickel as a catalyst, yielding 6,7-dihydro-5H-dibenzo[c,e]azepin-7-one . The lactam formed is then further reduced using lithium aluminium hydride in ether to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminium hydride can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride in ether is commonly used for reduction.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminium hydride typically yields a fully reduced azepine derivative .
Scientific Research Applications
6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the synthesis of materials with specific chemical properties for industrial applications.
Mechanism of Action
The mechanism of action of 6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-dibenzo[c,e]azepine: A structurally similar compound with different substituents.
Fluorine-containing 6,7-dihydrobenzisoxazolones: Compounds with similar fluorine substitution patterns.
Uniqueness
6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one is unique due to its specific fluorobenzoyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(3-fluorobenzoyl)-7H-benzo[d][2]benzazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO2/c22-16-8-5-7-14(12-16)20(24)23-13-15-6-1-2-9-17(15)18-10-3-4-11-19(18)21(23)25/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSFUQJHMJWWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3C(=O)N1C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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